10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is a brominated derivative of a hexahydropyrazinoindole compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves the bromination of a precursor hexahydropyrazinoindole compound. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and the indole ring system play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: A similar compound with a hexahydropyrazinoindole core, used as a phosphodiesterase 5 inhibitor.
Bromopyrene Derivatives: Compounds with bromine substitution on a pyrene core, used in materials science and synthetic chemistry.
Uniqueness
10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific bromination pattern and the presence of the hexahydropyrazinoindole core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLMHHIHKQACAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3N2CCNC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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